molecular formula C22H27N5O3 B2797920 5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 831243-35-7

5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2797920
CAS No.: 831243-35-7
M. Wt: 409.49
InChI Key: FDVXQGRVLSTUHT-UHFFFAOYSA-N
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Description

5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core. Key structural elements include:

  • A 3-methyl substituent on the benzimidazole ring, influencing steric and electronic properties.
  • A 2-hydroxypropyl chain at position 5, linked to a 4-(2-hydroxyethyl)piperazine moiety, which enhances hydrophilicity and hydrogen-bonding capacity.

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-16-12-21(30)27-20-5-3-2-4-19(20)26(22(27)18(16)13-23)15-17(29)14-25-8-6-24(7-9-25)10-11-28/h2-5,12,17,28-29H,6-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVXQGRVLSTUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention for its potential therapeutic applications. With a molecular formula of C22H27N5O3 and a molecular weight of approximately 409.49 g/mol, this compound is primarily studied for its biological activity, particularly in the context of pharmacological effects.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • IUPAC Name: 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
  • Canonical SMILES: CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CCO)O

The biological activity of compound 1 is attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may function as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are vital for various physiological processes including vasodilation and neurotransmission.

Pharmacological Effects

Research indicates that compound 1 exhibits several pharmacological effects:

  • Antihypertensive Activity: In vivo studies have demonstrated that compounds similar to 1 can significantly lower blood pressure in spontaneously hypertensive rat models, suggesting potential use in treating hypertension .
  • Neuroprotective Effects: The ability of compound 1 to penetrate the blood-brain barrier makes it a candidate for neuroprotective therapies. Its structural similarity to known neuroprotective agents supports this potential .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of compound 1:

StudyObjectiveFindings
Study 1 Evaluate antihypertensive effectsCompound 1 showed significant blood pressure reduction in SHR models.
Study 2 Assess neuroprotective propertiesDemonstrated potential neuroprotection in vitro against oxidative stress-induced cell death.
Study 3 Investigate PDE inhibitionCompound exhibited high selectivity for PDE5 compared to other isoforms, indicating its therapeutic potential in cardiovascular diseases.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name & Evidence ID Molecular Formula Molecular Weight Key Substituents logP/logD (if available) Notable Features
5-[3-(4-Benzyl-1-piperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile C₂₈H₃₀N₄O₂ 454.57 4-Benzyl-piperidine, hydroxypropyl N/A High hydrophobicity due to benzyl group; likely low solubility.
1-{4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₂₇H₂₈ClN₅O 474.01 4-(Chloro-methoxybenzyl)-piperazine, ethyl, methyl logP: 6.26; logD: 5.91 High lipophilicity (logP >6); chloro and methoxy groups enhance metabolic stability.
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile C₂₈H₃₂N₆O 468.60 4-(Dimethylpyrrole-ethyl)-piperazine, propyl N/A Pyrrole moiety may confer π-π stacking potential; moderate polarity.
Target Compound : 5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile Estimated C₂₅H₃₁N₅O₃ ~473.55 4-(2-Hydroxyethyl)-piperazine, hydroxypropyl Predicted lower logP (~4–5) Hydroxyethyl group increases hydrophilicity and hydrogen-bonding capacity.

Key Observations:

Lipophilicity :

  • The benzyl-piperidine analogue () and chloro-methoxybenzyl-piperazine derivative () exhibit high logP values (>6), favoring membrane permeability but limiting aqueous solubility.
  • The target compound’s hydroxyethyl-piperazine group likely reduces logP (estimated ~4–5), enhancing solubility and bioavailability.

Synthetic Accessibility :

  • and describe one-pot syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 1l and 2d ), highlighting methodologies that could be adapted for synthesizing the target compound .

Structurally Distinct Analogues with Shared Functional Groups

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Difference: Tetrahydroimidazopyridine vs. pyridobenzimidazole. Shared Features: Nitrile group, ester functionalities. Properties: Lower molecular weight (~500–550 g/mol), moderate melting points (215–245°C), and nitro groups influencing redox activity.

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